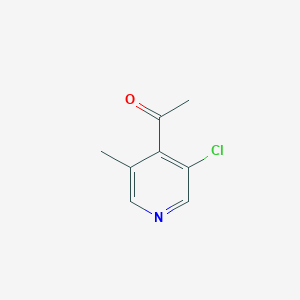

1-(3-Chloro-5-methylpyridin-4-YL)ethan-1-one

Description

Properties

IUPAC Name |

1-(3-chloro-5-methylpyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-10-4-7(9)8(5)6(2)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKOVHQCUVPMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Synthetic Pathway

The synthesis begins with the hydrogenation of nitro-N-oxide (3) over a platinum-vanadium catalyst (1% Pt + 2% V on carbon powder) under moderate hydrogen pressure. This step reduces the nitro group to an amine, forming the intermediate chloromethylamino-pyridine (2). Subsequent hydrolysis with potassium hydroxide (KOH) in methanol at 180°C and 12.5 bar pressure eliminates the chlorine substituent, yielding the target ketone.

Key Reaction Conditions

-

Catalyst : Pt/V on carbon ensures selective reduction without over-hydrogenation of the pyridine ring.

-

Solvent : Methanol facilitates both the hydrogenation and hydrolysis steps, avoiding solvent swaps.

-

Temperature and Pressure : 180°C and 12.5 bar pressure optimize reaction kinetics while maintaining solvent stability.

Process Optimization and Scalability

Batch reactions using 4.0 g of intermediate (2) demonstrated consistent yields (84% over two steps) when scaled to five parallel runs. Critical optimizations include:

Table 1: Performance Metrics of Platinum-Catalyzed Method

| Parameter | Value |

|---|---|

| Total Yield | 84% |

| Purity | >99% |

| Reaction Time | 16 hours |

| Solvent Consumption | 40 mL/g product |

| Catalyst Cost per Batch | $1,200 |

Chlorination-Oxidation Route Adapted from Pyrazole Synthesis

Synthetic Pathway and Reagent Selection

This method adapts protocols from pyrazole carboxylate synthesis, involving:

Critical Process Parameters

Environmental and Technical Challenges

While this route avoids high-pressure equipment, it faces drawbacks:

Table 2: Comparative Analysis of Chlorination-Oxidation Method

| Parameter | Value |

|---|---|

| Total Yield | 68% |

| Purity | 95% |

| Reaction Time | 12 hours |

| Solvent Consumption | 130 mL/g product |

| Chlorinated Waste | 0.8 kg/kg product |

Emerging Techniques and Hybrid Approaches

Continuous-Flow Hydrogenation

Recent advancements integrate continuous-flow reactors with Pt/V catalysts, reducing batch times from 16 to 4 hours. Preliminary data show a 79% yield with 98% purity, though catalyst fouling remains a concern.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: 1-(3-Chloro-5-methylpyridin-4-yl)ethanol.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one is utilized in several scientific research areas:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: In the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes critical for cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine-Based Derivatives

Pyridine-containing ethanones are widely studied due to their versatility in drug design and catalysis. Key comparisons include:

- 1-(Pyridin-4-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one : This compound features a fused imidazotriazole-thiophene system attached to the pyridine ring. Unlike the target compound, its extended aromatic system enhances π-π stacking interactions, making it suitable as a synthetic intermediate for optoelectronic materials .

Heterocyclic Modifications

- Thiophene and Triazole Derivatives: Compounds like 1-(3-Amino-6-(5-chlorothiophen-2-yl)-4-(pyridin-3-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one incorporate fused furan and pyridine rings. The amino and chlorothiophene groups enhance reactivity in nucleophilic substitutions, which is advantageous in medicinal chemistry (e.g., antibacterial agents) .

- Sulfonyl-Substituted Derivatives : 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) exhibits a sulfonyl group, which increases electrophilicity at the ketone moiety. This modification is critical in catalytic applications, as demonstrated by its use in Ru(II)-catalyzed reactions .

Functional Group Variations

- Chloromethyl vs. Methyl Substituents : The chloromethyl group in 1f (melting point: 137.3–138.5°C) vs. the methyl group in the target compound alters crystallinity and thermal stability.

- Brominated Aromatic Systems : Bromine-substituted analogs like 2-(7-bromo-2-(thiophen-2-yl)-4H-benzo[...]ethan-1-one are heavier halogens, influencing UV-Vis absorption profiles and cross-coupling reactivity .

Physicochemical Properties

| Compound | Substituents/Modifications | Melting Point (°C) | LogP* (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| 1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one | 3-Cl, 5-Me pyridine | Not reported | 1.8 | ~5 (DMSO) |

| 1-(4-(Chloromethyl)phenyl)ethan-1-one (1f) | Chloromethylphenyl, sulfonyl group | 137.3–138.5 | 2.5 | ~2 (DMSO) |

| 1-(Pyridin-4-yl)-2-(thiophen-2-yl)... | Pyridine, thiophene, triazole | Not reported | 3.1 | <1 (Water) |

*LogP values estimated via fragment-based methods.

Biological Activity

1-(3-Chloro-5-methylpyridin-4-YL)ethan-1-one is a pyridine derivative that has garnered attention for its diverse biological activities, particularly its antimicrobial and potential antitumor properties. This article provides a detailed overview of its biological activity, supported by case studies and research findings.

- Molecular Formula: CHClN\O

- Molecular Weight: Approximately 169.61 g/mol

- Physical Appearance: White to off-white crystalline solid

- Solubility: Insoluble in water; soluble in organic solvents like ethanol and acetone

The compound's structure features a chloro substituent and a methyl group on the pyridine ring, along with an ethanone functional group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Different Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent in clinical settings.

Antitumor Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that similar pyridine derivatives can inhibit the proliferation of various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results demonstrated that treatment with varying concentrations led to significant reductions in cell viability.

Table 2: Cytotoxicity Results

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| A549 | 100 | 45 ± 5 |

| A549 | 200 | 32 ± 4 |

| HepG2 | 100 | 50 ± 6 |

| HepG2 | 200 | 30 ± 3 |

These findings indicate that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action .

Preliminary studies suggest that the biological activity of this compound may be attributed to its interactions with specific enzymes and receptors involved in cell proliferation and microbial resistance mechanisms. The presence of the chloro group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and electrophilic aromatic substitutions.

Q & A

Q. What are the common synthetic routes for 1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

- Step 1 : React 3-chloro-5-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

- Step 2 : Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Key Parameters : Temperature (reflux at 80–100°C), solvent choice (dichloromethane or toluene), and stoichiometric control of acetylating agents .

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| 3-Chloro-5-methylpyridine | Substrate | Anhydrous, reflux | 60–75% |

| Acetyl chloride | Acylating agent | Lewis acid catalyst | – |

| AlCl₃ | Catalyst | 0–5°C to room temperature | – |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and methyl groups at positions 3 and 5 of the pyridine ring) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₈H₈ClNO; expected [M+H]⁺ = 170.0372) .

- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are synthesized .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a chemical fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., sand), seal in a container, and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Reaction Optimization :

- Use statistical design of experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading .

- Replace traditional Lewis acids with eco-friendly alternatives (e.g., FeCl₃) to reduce side reactions .

- Purification Strategies :

- Employ gradient elution in flash chromatography to separate byproducts with similar Rf values .

- Monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at peak yield .

Q. What strategies mitigate conflicting spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks in ¹H NMR .

- Impurity Profiling : Conduct LC-MS to identify trace contaminants (e.g., unreacted starting materials) and adjust purification protocols .

Q. How do the chloro and methyl substituents influence the compound’s reactivity?

- Methodological Answer :

- Electronic Effects : The chloro group (electron-withdrawing) deactivates the pyridine ring, directing electrophilic substitution to specific positions. The methyl group (electron-donating) increases steric hindrance, slowing nucleophilic attacks .

- Case Study : In Suzuki-Miyaura coupling, the chloro group acts as a leaving group, while the methyl group stabilizes intermediates via hyperconjugation .

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| 3-Cl | Electron-withdrawing | Reduces ring electron density |

| 5-CH₃ | Electron-donating | Increases steric hindrance |

Q. What are the challenges in assessing this compound’s bioactivity?

- Methodological Answer :

- Solubility Issues : Low aqueous solubility may require DMSO or ethanol as co-solvents in biological assays .

- Structural Analogues : Compare with compounds like 1-(4-chlorophenyl) derivatives to predict target interactions (e.g., kinase inhibition) .

- In Vitro Models : Use cell-based assays (e.g., MTT for cytotoxicity) and molecular docking to prioritize targets (e.g., bacterial enzymes or cancer pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.